

A Technical Guide to Ibuprofen-13C6 for Advanced Research Applications

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Compound of Interest

Compound Name: *Ibuprofen-13C6*

Cat. No.: *B563796*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ibuprofen-13C6**, a stable isotope-labeled variant of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Its primary applications are in pharmacokinetic studies, drug metabolism research, and as an internal standard for quantitative mass spectrometry-based analyses. The incorporation of six Carbon-13 (^{13}C) atoms into the benzene ring provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart without altering its chemical properties.

Core Compound Data

The fundamental physicochemical properties of **Ibuprofen-13C6** are summarized below. This data is critical for experimental design, analytical method development, and accurate quantification.

Property	Value	Citations
CAS Number	1216459-54-9	[1][2][3]
Molecular Weight	212.24 g/mol	[2][3][4]
Molecular Formula	$^{13}\text{C}_6\text{C}_7\text{H}_{18}\text{O}_2$	[2][3][4]
Synonyms	[U-Ring- $^{13}\text{C}_6$]-Ibuprofen, 2-(4-Isobutylphenyl)propionic Acid- $^{13}\text{C}_6$	[2][3][4]
Purity	≥95.0% (as determined by HPLC)	[2]
Typical Format	Neat (solid)	[2][3]
Storage Temperature	2-8°C or -20°C	[2]

Experimental Protocols and Methodologies

Ibuprofen- $^{13}\text{C}_6$ is invaluable as an internal standard in bioanalytical methods for the precise quantification of ibuprofen in complex biological matrices such as plasma, serum, and synovial fluid. Below is a representative protocol for the analysis of ibuprofen using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this stable isotope.

Protocol: Quantification of Ibuprofen in Human Plasma using LC-MS/MS with Ibuprofen- $^{13}\text{C}_6$ as an Internal Standard

- Objective: To accurately determine the concentration of ibuprofen in human plasma samples. **Ibuprofen- $^{13}\text{C}_6$** is used as an internal standard (IS) to correct for matrix effects and variations during sample preparation and analysis.
- Sample Preparation (Solid-Phase Extraction - SPE):
 - To 100 μL of plasma sample, add 10 μL of a known concentration of **Ibuprofen- $^{13}\text{C}_6$** working solution (e.g., 250 ng/mL).
 - Dilute the sample with 100 μL of 2% phosphoric acid in water.
 - Condition a 96-well SPE plate (e.g., Oasis HLB) with 200 μL of methanol, followed by equilibration with 200 μL of water.
 - Load the

sample onto the SPE plate. e. Wash the sample with 100 μ L of a solution containing 80:20:0.1 (v/v/v) water-acetonitrile-formic acid. f. Elute the analyte and internal standard with 50 μ L of 20:80:0.1 (v/v/v) water-acetonitrile-formic acid. g. Dilute the eluted sample with 150 μ L of 60:40:0.1 water-acetonitrile-formic acid for injection.

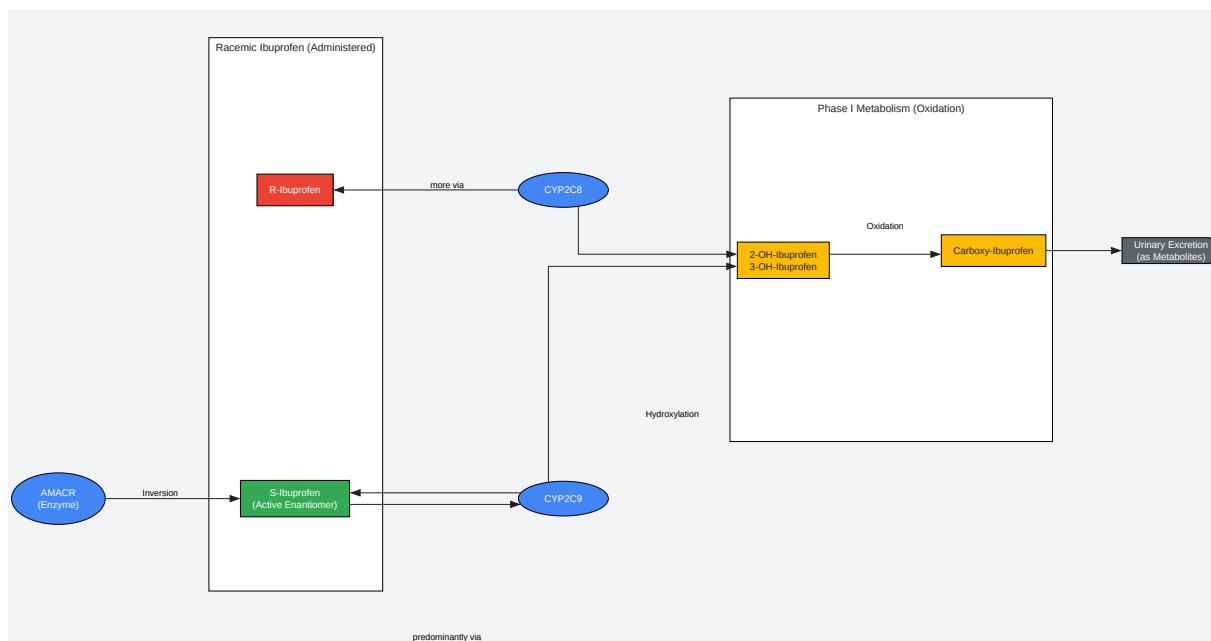
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: C18 analytical column (e.g., 50 mm \times 2.1 mm, 3.5- μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.750 mL/min.
- Gradient: A linear gradient is typically used to ensure proper separation from matrix components.
- Injection Volume: 10 μ L. b. Mass Spectrometry (MS/MS):
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Monitoring Mode: Selected Reaction Monitoring (SRM).
- SRM Transitions:
- Ibuprofen: m/z 205 \rightarrow 161
- **Ibuprofen-13C6** (IS): m/z 211 \rightarrow 167 (Note: The +6 Da mass shift from the six ^{13}C atoms is reflected in both the parent and fragment ions).

4. Quantification: The concentration of ibuprofen in the unknown samples is determined by calculating the peak area ratio of the analyte (ibuprofen) to the internal standard (**Ibuprofen-13C6**) and comparing this ratio to a calibration curve constructed from samples with known ibuprofen concentrations. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[5]

Metabolic Pathway of Ibuprofen

Ibuprofen undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes. The R-enantiomer can also be converted to the pharmacologically more active S-enantiomer. **Ibuprofen-13C6** is an essential tool for tracing these metabolic fates in detail.



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Caption: Metabolic pathway of Ibuprofen in the liver.

This diagram illustrates the primary metabolic transformations of ibuprofen. The administered racemic mixture consists of R- and S-enantiomers. The R-form can undergo inversion to the more active S-form, a process mediated by the enzyme alpha-methylacyl-CoA racemase (AMACR).^[4] Both enantiomers are metabolized, primarily through hydroxylation by cytochrome P450 enzymes (predominantly CYP2C9 for S-Ibuprofen and CYP2C8 for R-Ibuprofen), followed by oxidation to form carboxy-ibuprofen, which is then excreted.^[4]

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